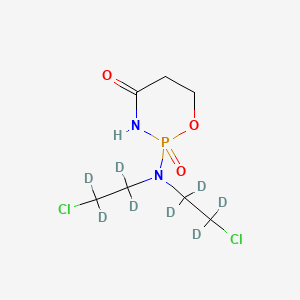

4-Oxo cyclophosphamide-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13Cl2N2O3P |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2 |

InChI Key |

VBMZHOCORXMDJU-UDCOFZOWSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1 |

Canonical SMILES |

C1COP(=O)(NC1=O)N(CCCl)CCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo cyclophosphamide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo cyclophosphamide-d8 (B12422727) is the deuterium-labeled analog of 4-oxo cyclophosphamide (B585), a major inactive metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1] Due to its structural similarity and mass difference from the unlabeled metabolite, 4-Oxo cyclophosphamide-d8 serves as an invaluable internal standard for quantitative bioanalytical studies. Its use in isotope dilution mass spectrometry enables highly accurate and precise measurements of cyclophosphamide and its metabolites in complex biological matrices such as plasma and urine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis route, detailed experimental protocols for its use, and a summary of relevant data.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart for easy comparison.

| Property | This compound | 4-Oxo cyclophosphamide |

| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P | C₇H₁₃Cl₂N₂O₃P |

| Molecular Weight | 283.11 g/mol | 275.07 g/mol |

| IUPAC Name | 2-(Bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinan-4-one 2-oxide | 2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-one 2-oxide |

| CAS Number | Not Available | 27046-19-1 |

| Appearance | White to off-white solid | White crystalline powder |

| Melting Point | Not Available | 41-45 °C |

| Solubility | Soluble in methanol (B129727) and DMSO | Slightly soluble in DMSO and methanol |

| Isotopic Purity | ≥98% | Not Applicable |

| Storage Stability | Stable for at least 4 years at -20°C | Data not available |

Signaling Pathways and Logical Relationships

The metabolic activation of the prodrug cyclophosphamide is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway, highlighting the formation of the inactive metabolite 4-oxo cyclophosphamide.

Caption: Metabolic pathway of cyclophosphamide.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of cyclophosphamide and its metabolites in biological fluids using this compound as an internal standard.

Sample Preparation from Human Plasma

This protocol is adapted from established methods for the analysis of cyclophosphamide and its metabolites in plasma.

Materials:

-

Human plasma samples

-

This compound internal standard solution (in methanol)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Methanol (MeOH)

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 10 µL of the this compound internal standard solution to each plasma sample. Vortex briefly to mix.

-

For protein precipitation, add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Human Urine

This protocol outlines a simple dilution method for the analysis of cyclophosphamide metabolites in urine.

Materials:

-

Human urine samples

-

This compound internal standard solution (in methanol)

-

Methanol (MeOH)

-

Water, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen urine samples and centrifuge at 4,000 rpm for 5 minutes to pellet any precipitate.

-

In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

-

Add 10 µL of the this compound internal standard solution.

-

Add 440 µL of a methanol/water solution (e.g., 50:50 v/v) to each tube.

-

Vortex the samples for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the chromatographic separation and mass spectrometric detection. These should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Oxo cyclophosphamide: To be determined by direct infusion of the non-deuterated standard.

-

This compound: The precursor ion will be [M+H]+, which is approximately m/z 284.1. The product ion will need to be determined by fragmentation of the precursor ion.

-

-

Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of cyclophosphamide metabolites using a deuterated internal standard.

Caption: Experimental workflow for bioanalysis.

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on the synthesis of the non-deuterated 4-ketocyclophosphamide (B195324) and established methods for deuterium (B1214612) labeling.

The synthesis would likely involve the following key steps:

-

Synthesis of a Deuterated Precursor: The synthesis would begin with a deuterated starting material. For this compound, this would likely be a deuterated version of a precursor to the bis(2-chloroethyl)amino group, such as diethanolamine-d8.

-

Formation of the Phosphorodiamidic Chloride: The deuterated diethanolamine (B148213) would be reacted with phosphorus oxychloride to form the corresponding deuterated N,N-bis(2-chloroethyl)phosphoramidic dichloride.

-

Cyclization: This intermediate would then be reacted with a suitable three-carbon synthon, such as 3-aminopropanol, to form the oxazaphosphorine ring of cyclophosphamide-d8.

-

Oxidation: The resulting cyclophosphamide-d8 would then be oxidized at the 4-position of the oxazaphosphorine ring to yield this compound. This oxidation can be achieved using various oxidizing agents.

It is important to note that the synthesis of such a specialized labeled compound would require significant expertise in organic and isotopic synthesis.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with cyclophosphamide. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic, pharmacodynamic, and toxicological studies. This technical guide has provided a detailed overview of its properties, analytical applications, and a conceptual framework for its synthesis, empowering scientists to effectively utilize this critical reagent in their research endeavors.

References

4-Oxo cyclophosphamide-d8 chemical structure and properties

An In-Depth Technical Guide to 4-Oxo cyclophosphamide-d8 (B12422727)

Introduction

4-Oxo cyclophosphamide-d8 is the deuterium-labeled analog of 4-Oxo cyclophosphamide (B585), a minor metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide.[1] The incorporation of eight deuterium (B1214612) atoms into the chloroethyl side chains provides a distinct mass shift, making it an invaluable tool in analytical and pharmacokinetic research.[2][3] Specifically, it is frequently utilized as an internal standard for the accurate quantification of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.[3] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is structurally characterized by a six-membered 1,3,2-oxazaphosphinane 2-oxide ring, a ketone group at the fourth position, and two deuterated 2-chloroethyl groups attached to the exocyclic nitrogen atom.[2] The deuterium labeling is specifically at the 1,1,2,2-positions of both chloroethyl side chains.[2][4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-one[2] |

| Synonyms | 4-Oxo Cyclophosphamide D8, 4-Ketocyclophosphamide-d8, Oxo-Endoxan-d8[1] |

| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P[1][2][4][5] |

| Molecular Weight | 283.12 g/mol [1][2][5] |

| Canonical SMILES | C1COP(=O)(NC1=O)N(CCCl)CCCl[2] |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1[2] |

| InChI Key | VBMZHOCORXMDJU-UDCOFZOWSA-N[2] |

Physicochemical Properties

The introduction of deuterium atoms results in slight modifications to the physicochemical properties of the molecule compared to its non-deuterated counterpart.

| Property | This compound | 4-Oxo cyclophosphamide |

| Molecular Weight ( g/mol ) | 283.12[1][2] | 275.07[1][6][7] |

| Melting Point (°C) | 158–160[2] | 153–155[2] |

| Purity | >95%[1] | ≥95%[6], 98%[7] |

| Solubility in Water (mg/mL) | 12.4 ± 0.8[2] | Not explicitly stated |

| Solubility in Methanol (mg/mL) | 34.2 ± 1.2[2] | Slightly soluble[6] |

| Solubility in Acetonitrile (mg/mL) | 8.9 ± 0.6[2] | Not explicitly stated |

| Solubility in DMSO | 10 mM[5] | Slightly soluble[6] |

| Appearance | Solid[6] | Solid[6] |

Chemical Synthesis and Experimental Protocols

The synthesis of this compound involves the strategic incorporation of deuterium into the bis(2-chloroethyl) side chains of the cyclophosphamide structure.[2] While specific, detailed proprietary synthesis protocols are not publicly available, the general strategy focuses on the selective replacement of hydrogen with deuterium atoms.[2]

General Synthetic Strategy

The fundamental approach for synthesizing deuterated oxazaphosphorine compounds like this compound relies on utilizing deuterated starting materials or intermediates. The labeling pattern, 2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino], indicates that all eight deuterium atoms are incorporated into the two chloroethyl substituents.[2][4] This is typically achieved through multi-step synthesis where the deuterated chloroethyl groups are introduced before the formation of the oxazaphosphorine ring.

While a detailed protocol for the synthesis of this compound is not available, the synthesis of related cyclophosphamide analogues has been described.[8] These syntheses often involve the reaction of a phosphorodiamidic chloride with an appropriate amino alcohol derivative.

Metabolism and Signaling Pathways

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[9][10] The primary active metabolite is 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838).[10] 4-Oxo cyclophosphamide is an inactive metabolite formed from the oxidation of 4-hydroxycyclophosphamide by aldehyde dehydrogenases.[6]

Analytical Methods and Experimental Workflows

Due to its isotopic labeling, this compound is an ideal internal standard for quantitative analysis of cyclophosphamide and its metabolites in biological samples.[3] The primary analytical techniques employed are chromatography-based mass spectrometry methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive method for the analysis of cyclophosphamide metabolites involves GC-MS.[11] A general workflow for such an analysis is as follows:

-

Sample Preparation : Biological samples (e.g., plasma) are first treated to stabilize labile metabolites. For instance, 4-hydroxycyclophosphamide can be converted to a more stable cyanohydrin adduct.[11]

-

Internal Standard Spiking : A known amount of the deuterated internal standard, such as this compound, is added to the sample.

-

Extraction : The analytes and the internal standard are extracted from the biological matrix using liquid-liquid or solid-phase extraction.

-

Derivatization : The extracted compounds are often derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[11]

-

GC-MS Analysis : The derivatized sample is injected into the GC-MS system for separation and detection. Quantification is achieved by comparing the peak area of the analyte to that of the deuterated internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of cyclophosphamide and its metabolites, offering the advantage of analyzing thermally labile and non-volatile compounds without derivatization. The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification.[3]

Chemical Structure Diagram

The chemical structure of this compound is depicted below, highlighting the core oxazaphosphinane ring and the deuterated side chains.

References

- 1. 4-oxo cyclophosphamide suppliers USA [americanchemicalsuppliers.com]

- 2. Buy this compound [smolecule.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. immunomart.com [immunomart.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Cyclophosphamide Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of deuterium-labeled metabolites of cyclophosphamide (B585), a widely used anticancer and immunosuppressive agent. The strategic incorporation of deuterium (B1214612) into these metabolites is crucial for their use as internal standards in quantitative bioanalytical assays, enabling precise pharmacokinetic and metabolic studies. This document outlines the metabolic activation of cyclophosphamide, details representative synthetic protocols for its key deuterium-labeled metabolites, presents quantitative data, and describes analytical methods for their characterization.

The Metabolic Pathway of Cyclophosphamide

Cyclophosphamide (CP) is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to exert its therapeutic effect.[1][2] The initial and rate-limiting step is the oxidation of CP to 4-hydroxycyclophosphamide (B600793) (4-OHCP).[3] 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838) (AP).[3][4] Aldophosphamide is a key intermediate that can undergo two competing pathways: detoxification and activation.

The detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyphosphamide.[1] The activation pathway involves the spontaneous, non-enzymatic β-elimination of acrolein from aldophosphamide to produce the ultimate cytotoxic agent, phosphoramide (B1221513) mustard.[3][4] Phosphoramide mustard is a potent DNA alkylating agent that forms cross-links within and between DNA strands, leading to cell cycle arrest and apoptosis.[4] A minor metabolic pathway for 4-hydroxycyclophosphamide is its oxidation to the inactive 4-ketocyclophosphamide.[5]

The metabolic activation and detoxification pathways of cyclophosphamide are complex and understanding the kinetics of each step is crucial for optimizing its therapeutic efficacy and minimizing toxicity. Deuterium-labeled metabolites serve as invaluable tools for these investigations.

Diagram of the Cyclophosphamide Metabolic Pathway

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclophosphamide Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of Cyclophosphamide and the Role of its Metabolite, 4-Oxo Cyclophosphamide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of the widely used alkylating agent, cyclophosphamide (B585). It elucidates the critical metabolic activation pathway that leads to its cytotoxic effects and clarifies the role of its inactive metabolite, 4-oxo cyclophosphamide, and its deuterated analog, 4-oxo cyclophosphamide-d8 (B12422727).

Introduction: Cyclophosphamide as a Prodrug

Cyclophosphamide (CP) is a cornerstone chemotherapeutic and immunosuppressive agent.[1][2] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effects.[2][3] The activation process, primarily occurring in the liver, generates several metabolites, some of which are highly cytotoxic, while others are inactive detoxification products.[1][3][4]

4-oxo cyclophosphamide is one such inactive metabolite.[5] Its deuterated form, 4-oxo cyclophosphamide-d8, is not a therapeutic agent but serves as a crucial tool in pharmacokinetic and metabolic studies. It is used as an internal standard for the accurate quantification of cyclophosphamide metabolites in biological samples through methods like mass spectrometry. This guide will detail the complete activation and detoxification pathway to provide a clear context for the function of each metabolite.

Metabolic Activation and Detoxification of Cyclophosphamide

The clinical efficacy and toxicity profile of cyclophosphamide are entirely dependent on its complex metabolic pathway. The process begins with hepatic oxidation and culminates in the generation of the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct, acrolein.

Initial Activation in the Liver: Cyclophosphamide is first transported to the liver, where cytochrome P450 (CYP) enzymes, particularly isoforms CYP2B6, CYP2C19, and CYP3A4, hydroxylate it at the C-4 position to form 4-hydroxycyclophosphamide (B600793).[2][3][6][7]

Tautomeric Equilibrium: 4-hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[7][8][9] This equilibrium mixture is stable enough to be transported from the hepatocytes into the bloodstream and distributed throughout the body.[10] Aldophosphamide is the key intermediate that can proceed down one of two paths: detoxification or conversion to cytotoxic effectors.[7]

Metabolic Pathways of Aldophosphamide:

-

Detoxification Pathway: In tissues with high concentrations of the enzyme aldehyde dehydrogenase (ALDH), such as bone marrow stem cells and liver cells, aldophosphamide is rapidly oxidized.[8][10] This enzymatic reaction converts aldophosphamide into the stable and inactive metabolite, carboxyphosphamide.[8][10] Another inactive metabolite, 4-ketocyclophosphamide (B195324) (also known as 4-oxo cyclophosphamide), is also formed during this detoxification process.[3][11] The high levels of ALDH in certain tissues confer a degree of protection against the toxicity of cyclophosphamide.[8][10]

-

Cytotoxic Activation Pathway: In cells with low levels of ALDH, such as many tumor cells and lymphocytes, aldophosphamide accumulates.[7] It then undergoes spontaneous or enzymatic decomposition (β-elimination) to yield two critical molecules:

-

Phosphoramide Mustard (PAM): The primary therapeutically active, alkylating metabolite responsible for the antineoplastic effects of cyclophosphamide.[1][2][8]

-

Acrolein: A highly reactive and toxic aldehyde byproduct, which is not considered to have significant antitumor activity but is responsible for many of the adverse side effects, most notably hemorrhagic cystitis.[1][2][4]

-

Core Mechanism of Action: DNA Alkylation

The anticancer activity of cyclophosphamide is mediated by phosphoramide mustard.[2][8] As a potent alkylating agent, it covalently attaches alkyl groups to the nucleophilic sites on DNA bases.

The Process:

-

DNA Adduct Formation: Phosphoramide mustard targets the N-7 position of guanine (B1146940) residues in the DNA sequence.[1][8]

-

Cross-Linking: It possesses two reactive chloroethyl groups, allowing it to form both intrastrand (within the same DNA strand) and interstrand (between opposite DNA strands) cross-links.[6][8]

-

Disruption of DNA Function: These cross-links create a physical block that prevents the DNA double helix from unwinding. This directly inhibits essential cellular processes:

-

Induction of Apoptosis: The extensive and irreversible DNA damage triggers the cell's internal surveillance mechanisms. If the damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[2][8][11]

This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain immune cells (lymphocytes), which are constantly replicating their DNA.[3]

The Role of Acrolein in Toxicity

While phosphoramide mustard mediates the therapeutic effect, acrolein is largely responsible for the drug's toxicity profile.[1][4] Acrolein is a highly reactive α,β-unsaturated aldehyde that can cause significant cellular damage through various mechanisms:[12]

-

Oxidative Stress: It depletes cellular antioxidants, particularly glutathione, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[13][14]

-

Protein Adduction: It readily reacts with nucleophilic residues on proteins (cysteine, histidine, lysine), altering their structure and function.[12]

-

Inflammation: Acrolein can activate inflammatory pathways, such as NF-κB, leading to the production of pro-inflammatory cytokines.[15]

The accumulation of acrolein in the bladder following filtration by the kidneys is the primary cause of hemorrhagic cystitis, a common and severe side effect of cyclophosphamide therapy.[1]

Quantitative Data Summary

While detailed kinetic data is highly dependent on the specific experimental system (e.g., species, enzyme source), the following table summarizes key quantitative aspects reported in the literature.

| Parameter | Value / Observation | Reference |

| Protein Binding | Cyclophosphamide: ~20% | [6] |

| Metabolites: >60% | [6] | |

| Half-life (t1/2) | Phosphoramide Mustard: ~15.1 min (in rat) | [16] |

| Metabolism Induction | Repeated administration of cyclophosphamide can induce its own metabolism, increasing clearance and shortening its half-life. | [3][6] |

| Excretion | 10-20% of cyclophosphamide is excreted unchanged in urine; the remainder is eliminated as metabolites. | [3][6] |

| Cytotoxicity | Phosphoramide mustard (3-6 μM) reduces cell viability in rat granulosa cells after 48 hours. | [16] |

Experimental Protocol: Metabolite Quantification using this compound

The following outlines a generalized protocol for a pharmacokinetic study to measure cyclophosphamide and its metabolites in plasma samples, utilizing this compound as an internal standard.

Objective: To determine the concentration-time profile of cyclophosphamide, 4-hydroxycyclophosphamide, and 4-oxo cyclophosphamide in plasma following drug administration.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection: Collect blood samples from the study subject at predefined time points post-drug administration. Process the blood to isolate plasma and store at -80°C.

-

Sample Preparation (Protein Precipitation & Extraction):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of internal standards (including this compound and other relevant deuterated analogs).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analytes.

-

Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Construct a calibration curve by analyzing standard samples with known concentrations of each analyte.

-

Calculate the peak area ratio of the analyte to its corresponding deuterated internal standard (e.g., 4-oxo cyclophosphamide / this compound).

-

Determine the concentration of each metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

-

References

- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 9. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]

- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Evaluating Mode of Action of Acrolein Toxicity in an In Vitro Human Airway Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

The Biological Significance of 4-Oxo Cyclophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of 4-oxo cyclophosphamide (B585), a key metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide. This document delves into its formation, role in detoxification, and its implications for the therapeutic efficacy and toxicity of cyclophosphamide.

Introduction to Cyclophosphamide Metabolism

Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects.[1][2][3] The initial and rate-limiting step in its bioactivation is the hydroxylation of cyclophosphamide by hepatic cytochrome P450 enzymes, primarily CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793).[4][5][6] This active metabolite exists in a tautomeric equilibrium with aldophosphamide (B1666838).[1][4]

Aldophosphamide is a critical intermediate at a metabolic crossroads. It can undergo one of two major pathways:

-

Activation: Spontaneous decomposition of aldophosphamide yields the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[1][2][4] Phosphoramide mustard is responsible for the therapeutic effects of cyclophosphamide through its ability to form DNA cross-links, leading to apoptosis in rapidly dividing cells.[1][7]

-

Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDH) to the inactive and non-toxic metabolite, carboxyphosphamide.[1][4]

Within this metabolic cascade, 4-oxo cyclophosphamide emerges as a minor metabolite.[8] It is generally considered an inactive product of a detoxification pathway.[9]

Formation of 4-Oxo Cyclophosphamide

4-Oxo cyclophosphamide is formed from the active metabolite, 4-hydroxycyclophosphamide.[9] This conversion is catalyzed by aldehyde dehydrogenases.[9] The formation of 4-oxo cyclophosphamide represents a detoxification step, as it diverts the precursor, 4-hydroxycyclophosphamide, away from being converted into the therapeutically active but also toxic metabolites, phosphoramide mustard and acrolein.

The following diagram illustrates the metabolic pathway of cyclophosphamide, highlighting the position of 4-oxo cyclophosphamide.

Biological Activity and Significance

4-Oxo cyclophosphamide is widely regarded as an inactive metabolite.[9] Its primary biological significance lies in its role as a product of a detoxification pathway. By converting the active intermediate 4-hydroxycyclophosphamide into an inactive form, the formation of 4-oxo cyclophosphamide can modulate the overall pharmacological profile of cyclophosphamide.

The balance between the activation and detoxification pathways of cyclophosphamide metabolism is a critical determinant of both its therapeutic efficacy and its toxicity. High levels of enzymes that promote the formation of detoxification products, such as 4-oxo cyclophosphamide and carboxyphosphamide, can lead to lower concentrations of the active phosphoramide mustard, potentially reducing the anti-tumor effect. Conversely, lower activity of these detoxification pathways can result in higher levels of active metabolites, leading to increased therapeutic efficacy but also a greater risk of toxicity.

While 4-oxo cyclophosphamide itself is not considered to have significant cytotoxic or biological activity, its measurement in biological fluids can serve as a biomarker for cyclophosphamide exposure and metabolism.[10]

Quantitative Data

Quantitative data specifically for 4-oxo cyclophosphamide is limited in the literature, as research has primarily focused on the parent drug and its main active metabolite, 4-hydroxycyclophosphamide. However, the following table summarizes key parameters related to cyclophosphamide metabolism.

| Parameter | Value | Species | Notes | Reference |

| Cyclophosphamide Bioavailability (Oral) | >75% | Human | Rapidly absorbed. | [3][11] |

| Cyclophosphamide Elimination Half-Life | 3-12 hours | Human | Eliminated primarily as metabolites. | [3][11] |

| 4-Hydroxycyclophosphamide Formation | Accounts for 90.7% to 95.7% of total products from cyclophosphamide in human liver microsomes. | Human | [6] | |

| 4-Oxo Cyclophosphamide Detection Range in Urine | 10 to 625 ng/mL | Human | Measured by HPLC-MS/MS. | [10] |

| Estimated Limit of Detection for 4-Oxo Cyclophosphamide in Urine | Approx. 1 ng/mL | Human | By IUPAC definition. | [10] |

Experimental Protocols

Synthesis of 4-Hydroxycyclophosphamide

A common precursor for both the active and inactive metabolites is 4-hydroxycyclophosphamide. A method for its synthesis has been described:

-

Ozonolysis: Ozonolysis of O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate. This starting material is prepared by reacting POCl3 with 3-buten-1-ol, followed by treatment with N,N-bis(2-chloroethyl)amine and NH3.

-

Formation of 4-Hydroperoxycyclophosphamide: The ozonolysis yields 2-[bis(2-chloroethyl)amino]-4-hydroperoxytetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide (4-hydroperoxycyclophosphamide).

-

Deoxygenation: Deoxygenation of 4-hydroperoxycyclophosphamide using triphenylphosphine (B44618) yields 4-hydroxycyclophosphamide in a pure crystalline state.[12]

Quantification of 4-Oxo Cyclophosphamide in Urine by HPLC-MS/MS

This protocol is based on the NIOSH Manual of Analytical Methods (NMAM) 8327.[10]

1. Sample Preparation:

- Perform liquid-liquid extraction of urine samples with ethyl acetate.

2. HPLC-MS/MS Analysis:

- Technique: High-Performance Liquid Chromatography - Tandem Mass Spectrometry (HPLC-MS/MS).

- Column: C18 (150 x 3 mm, 3.5 µm).

- Mobile Phases:

- A: 15/85/0.1% (v/v/v) acetonitrile/water/acetic acid.

- B: 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid.

- Flow Rate: 0.3 mL/min.

- Gradient:

- 0-2 min: 0% B

- 2-10 min: 0 to 30% B

- 10-18 min: 30 to 100% B

- 18-25 min: 100% B

- 25-27 min: 100 to 0% B

- 27-35 min: 0% B

- Injection Volume: 10 µL.

- Ionization Source: Electrospray at 3000 Volts in positive scan mode.

- Detector (MS/MS):

- Dwell time: 200 msec.

- Fragmentor: 140 Volts.

- Collision energy: 25 Volts.

- Collision gas: Nitrogen.

3. Calibration:

- Use standards of 4-oxo cyclophosphamide spiked into urine solutions with an internal standard.

The following diagram illustrates the general workflow for this analytical method.

Signaling Pathways and Mechanism of Action of Parent Compound

While 4-oxo cyclophosphamide is inactive, the overall therapeutic and toxic effects of cyclophosphamide are mediated by its active metabolites, which influence key cellular signaling pathways. The primary mechanism of action is the alkylation of DNA by phosphoramide mustard.[7]

-

DNA Damage and Apoptosis: Phosphoramide mustard forms inter- and intra-strand DNA cross-links, primarily at the N-7 position of guanine.[1][7] This DNA damage blocks DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[7]

-

Immunomodulation: Cyclophosphamide has significant immunomodulatory effects. At low doses, it can selectively deplete regulatory T cells (Tregs), which are immunosuppressive.[13] This can enhance anti-tumor immune responses.[13] Additionally, the cytotoxic effects of cyclophosphamide on tumor cells can lead to immunogenic cell death (ICD), where dying tumor cells release signals that activate an anti-tumor immune response.[14]

The diagram below illustrates the signaling cascade initiated by the active metabolite of cyclophosphamide.

Conclusion

4-Oxo cyclophosphamide is a minor, inactive metabolite of cyclophosphamide formed through a detoxification pathway from the key active intermediate, 4-hydroxycyclophosphamide. While it does not directly contribute to the therapeutic or toxic effects of the parent drug, its formation is a significant aspect of cyclophosphamide's overall metabolism. The balance between the formation of 4-oxo cyclophosphamide and other metabolites plays a crucial role in determining the concentration of the ultimate cytotoxic agent, phosphoramide mustard, thereby influencing both the efficacy and safety of cyclophosphamide therapy. Further research into the quantitative aspects of 4-oxo cyclophosphamide formation may provide valuable insights for optimizing cyclophosphamide dosing and minimizing its toxicity.

References

- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidation of cyclophosphamide to 4-hydroxycyclophosphamide and deschloroethylcyclophosphamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 8. scbt.com [scbt.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdc.gov [cdc.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Studies on cyclophosphamide metabolites and their related compounds. 2. Preparation of an active species of cyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Indispensable Role of Deuterium Labeling in Pharmacokinetic Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is paramount. The precision and reliability of bioanalytical data underpin critical decisions regarding a compound's safety, efficacy, and dosing regimen. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies of deuterium (B1214612) labeling, a powerful strategy that has become a cornerstone of pharmacokinetic studies. By leveraging the unique properties of deuterium, researchers can enhance the accuracy of bioanalysis and favorably modulate the metabolic fate of drug candidates, paving the way for safer and more effective therapeutics.

Core Principles: The Deuterium Advantage

The utility of deuterium in pharmacokinetic studies stems from two key areas: its role as the "gold standard" for internal standards in bioanalysis and its ability to alter drug metabolism through the kinetic isotope effect (KIE).

Deuterium-Labeled Internal Standards: The Gold Standard in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[1] Deuterium-labeled compounds are widely regarded as the ideal internal standards because their physicochemical properties are nearly identical to the analyte of interest.[1][2][3][4] This near-identity ensures that the deuterated standard co-elutes with the analyte and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[5][6][7][8] By adding a known quantity of the deuterated IS to a sample, the ratio of the analyte to the IS can be measured, effectively normalizing for these sources of error and leading to highly accurate and precise quantification.[5][8] The use of stable isotope-labeled internal standards, like deuterated compounds, is highly recommended by regulatory agencies for the validation of bioanalytical methods.[1]

The Kinetic Isotope Effect (KIE): Modulating Drug Metabolism

The substitution of hydrogen with deuterium can significantly impact the rate of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[9] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[9][10] By strategically placing deuterium at these metabolically vulnerable positions (so-called "soft spots"), the rate of metabolism can be slowed down.[9] This phenomenon, known as the kinetic isotope effect, can lead to several desirable changes in a drug's pharmacokinetic profile, including:

-

Increased half-life (t½): A slower metabolic rate means the drug remains in the body for a longer period.[9]

-

Increased exposure (AUC): The total drug exposure over time is enhanced.

-

Reduced clearance: The rate at which the drug is removed from the body is decreased.[11][12]

-

Potential for lower and less frequent dosing: An improved pharmacokinetic profile can lead to more convenient dosing regimens for patients.[13]

-

Redirected metabolic pathways: Deuteration can sometimes shift metabolism away from the formation of toxic metabolites, potentially improving the drug's safety profile.[11][12][14]

Deutetrabenazine, the first deuterated drug to receive FDA approval, is a prime example of leveraging the KIE to improve upon an existing therapeutic.[11][12]

Data Presentation: Quantitative Impact of Deuteration

The following tables summarize quantitative data from various studies, illustrating the significant impact of deuterium labeling on both analytical precision and pharmacokinetic parameters.

Table 1: Improvement in Bioanalytical Assay Precision with Deuterated Internal Standards

| Analyte | Internal Standard Type | Analytical Performance Metric | Improvement with Deuterated IS | Reference |

| Sirolimus | Structural Analog vs. Deuterated Sirolimus | Coefficient of Variation (CV) | CV decreased from 7.6%-9.7% to 2.7%-5.7% | [2][15] |

| Kahalalide F | Structural Analog vs. Deuterated Kahalalide F | Mean Bias | Mean bias improved from 96.8% to 100.3% | [2][16] |

Table 2: Comparison of Pharmacokinetic Parameters for Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Species | Key Pharmacokinetic Parameter Changes | Reference |

| Methadone | d9-methadone | CD-1 Male Mice | 5.7-fold increase in AUC, 4.4-fold increase in Cmax, Clearance reduced from 4.7 ± 0.8 L/h/kg to 0.9 ± 0.3 L/h/kg | [17] |

| Enzalutamide | HC-1119 (N-CD3) | In vivo models | Ameliorated PK profile and higher safety margin | [18] |

| Tolperisone | BDD-10103 | Not specified | Enhanced overall bioavailability | [14] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of deuterium labeling in pharmacokinetic studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled compounds in pharmacokinetic studies.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of a deuterated compound and its non-deuterated counterpart.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLMs)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Acetonitrile (ACN) containing a suitable internal standard (e.g., a deuterated analog of a different compound)

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLMs at a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Pre-warm the HLM master mix at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound (deuterated or non-deuterated) to the pre-warmed master mix to achieve a final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Quenching: Immediately add the aliquot to a tube or well containing a quenching solution (e.g., 150 µL of cold ACN with the internal standard) to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vials and analyze using a validated LC-MS/MS method to determine the remaining concentration of the parent drug at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated counterpart following oral administration in rats.

Materials:

-

Test compounds (deuterated and non-deuterated) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Sprague-Dawley or Wistar rats

-

Dosing gavage needles

-

Blood collection tubes (e.g., containing K2EDTA)

-

Centrifuge

-

Validated LC-MS/MS method for the quantification of the analytes in rat plasma, using a deuterated internal standard.[9]

Procedure:

-

Animal Acclimation and Dosing: Acclimate rats to the housing conditions for at least 3 days. Fast the animals overnight before dosing. Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats (n ≥ 3 per group).

-

Blood Sampling: Collect blood samples (e.g., ~100 µL) from the tail vein or other appropriate site at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[9]

-

Plasma Preparation: Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method.[9] This involves protein precipitation or another extraction method, followed by injection onto the LC-MS/MS system.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F) from the mean plasma concentration-time data for both the deuterated and non-deuterated compounds.[9]

-

Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between the two groups to determine the significance of any observed differences.

Protocol 3: Synthesis of a Deuterated Compound (Example: Deuteration of an N-Methyl Group)

Objective: To synthesize a deuterated analog of a drug containing an N-methyl group, which is often a site of metabolism.

Materials:

-

N-desmethyl precursor of the drug

-

Deuterated methyl iodide (CD3I)

-

A suitable base (e.g., potassium carbonate, K2CO3)

-

A suitable solvent (e.g., acetonitrile, ACN, or dimethylformamide, DMF)

-

Standard laboratory glassware for organic synthesis

-

Purification apparatus (e.g., flash chromatography system)

-

Analytical instruments for characterization (NMR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-desmethyl precursor and the base in the chosen solvent.

-

Addition of Deuterated Reagent: Add deuterated methyl iodide to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by a suitable technique (e.g., thin-layer chromatography or LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction (e.g., by adding water) and extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using flash chromatography or recrystallization to obtain the pure deuterated compound.

-

Characterization: Confirm the structure and isotopic purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Conclusion

Deuterium labeling represents a sophisticated and powerful tool in the arsenal (B13267) of drug development professionals. As an internal standard, it is indispensable for achieving the high degree of accuracy and precision required in modern bioanalysis. Furthermore, the strategic incorporation of deuterium into drug candidates to leverage the kinetic isotope effect offers a compelling avenue for optimizing pharmacokinetic properties. This can lead to the development of drugs with improved safety, efficacy, and patient compliance. A thorough understanding of the principles and the diligent application of the experimental protocols outlined in this guide are essential for successfully harnessing the "deuterium switch" to create innovative and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 14. gabarx.com [gabarx.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

4-Oxo Cyclophosphamide-d8: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 4-Oxo cyclophosphamide-d8 (B12422727), a deuterated analog of a key cyclophosphamide (B585) metabolite. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers its chemical properties, metabolic context, and application in analytical methodologies, adhering to stringent data presentation and visualization standards.

Core Compound Data

4-Oxo cyclophosphamide-d8 is the isotopically labeled version of 4-oxo cyclophosphamide, a minor metabolite of the widely used anticancer agent, cyclophosphamide. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalytical assays.

| Property | Value | Reference |

| IUPAC Name | 2-(bis(2-chloroethyl-1,1,2,2-d4)amino)-1,3,2-oxazaphosphinan-4-one 2-oxide | [1] |

| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P | [2] |

| Molecular Weight | 283.12 g/mol | [2] |

| CAS Number | Not readily available | [3] |

| Synonyms | 4-Ketocyclophosphamide-d8, Oxo-Endoxan-d8 | [2] |

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[4][5] The metabolic cascade is complex, involving both activation and detoxification pathways. 4-oxo cyclophosphamide is formed as a downstream metabolite.

References

physical and chemical properties of 4-Oxo cyclophosphamide-d8

An In-depth Technical Guide to 4-Oxo Cyclophosphamide-d8 (B12422727)

This technical guide provides a comprehensive overview of the , a deuterated analog of a key metabolite of the anticancer drug cyclophosphamide (B585). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, an illustrative metabolic pathway, and insights into its application.

Core Physical and Chemical Properties

4-Oxo cyclophosphamide-d8 is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying cyclophosphamide and its metabolites in biological samples.[1] The strategic incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous compound.[2]

Comparative Physicochemical Data

The following table summarizes the key in comparison to its non-deuterated analog, 4-Oxo cyclophosphamide.

| Property | This compound | 4-Oxo cyclophosphamide |

| Molecular Formula | C₇H₅D₈Cl₂N₂O₃P[2][3] | C₇H₁₃Cl₂N₂O₃P[4] |

| Molecular Weight | 283.12 g/mol [2][3] | 275.07 g/mol [3][5] |

| Melting Point | 158–160°C | 153–155°C |

| LogP | 0.85 ± 0.15 | 0.85 ± 0.15 |

| Appearance | Solid | Solid[4] |

| Purity | >95%[3] | ≥95%[4] |

Solubility Profile

| Solvent | Solubility (mg/mL) |

| Water | 12.4 ± 0.8 |

| Methanol | 34.2 ± 1.2 |

| Acetonitrile | 8.9 ± 0.6 |

| DMSO | Slightly soluble[4] |

Deuteration appears to slightly reduce aqueous solubility compared to the non-deuterated form.

Spectral Characteristics

The isotopic labeling of this compound results in distinct spectral properties crucial for its analytical applications.

| Spectral Method | Observation |

| Mass Spectrometry | An +8 Da mass shift is observed, allowing for clear differentiation from the native compound (M+H⁺ at m/z 284.1 vs. 276.1). |

| NMR Spectroscopy | Deuterium substitution leads to the elimination of proton signals at δ 3.60–3.75 ppm, which correspond to the methylene (B1212753) protons adjacent to the chlorine atoms. |

Stability and Storage

Metabolic Pathway of Cyclophosphamide

4-Oxo cyclophosphamide is an inactive metabolite of the prodrug cyclophosphamide.[4] The metabolic activation and deactivation of cyclophosphamide is a complex process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes.[7][8]

The following diagram illustrates the metabolic conversion of cyclophosphamide to 4-hydroxycyclophosphamide, its tautomer aldophosphamide, and subsequent transformation to the inactive metabolite 4-Oxo cyclophosphamide or the active cytotoxic agent, phosphoramide (B1221513) mustard.[8][9]

References

- 1. veeprho.com [veeprho.com]

- 2. Buy this compound [smolecule.com]

- 3. 4-oxo cyclophosphamide suppliers USA [americanchemicalsuppliers.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. 4-oxo Cyclophosphamide | TargetMol [targetmol.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Oxo Cyclophosphamide-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585) is a widely used anticancer and immunosuppressive agent.[1] As a prodrug, it requires metabolic activation by hepatic cytochrome P450 enzymes to form its active metabolites, primarily 4-hydroxycyclophosphamide (B600793), which is in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is then converted to the ultimate alkylating agent, phosphoramide (B1221513) mustard, which exerts the desired cytotoxic effects.[2] Given the complexity of its metabolic pathway and its narrow therapeutic index, accurate quantification of cyclophosphamide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing regimens.[1][2][3]

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Oxo cyclophosphamide-d8 (B12422727), a deuterium-labeled analog of a cyclophosphamide metabolite, serves as an excellent internal standard for the quantification of cyclophosphamide and its related compounds.[4] Its structural similarity and co-elution with the analyte of interest allow for the correction of variability during sample preparation and analysis, ensuring high precision and accuracy.[5]

These application notes provide a detailed overview and protocols for the use of 4-Oxo cyclophosphamide-d8 as an internal standard in LC-MS/MS-based bioanalytical methods.

Cyclophosphamide Metabolism

Cyclophosphamide undergoes a complex metabolic activation and inactivation process. The initial activation is catalyzed by hepatic cytochrome P-450 enzymes to form 4-hydroxycyclophosphamide. This active metabolite can then be either detoxified to 4-ketocyclophosphamide (B195324) or undergo further conversion to aldophosphamide, which ultimately yields the cytotoxic phosphoramide mustard and the byproduct acrolein. Aldophosphamide can also be oxidized to the inactive carboxyphosphamide.[2][6][7]

Experimental Protocols

This section details a general protocol for the quantification of cyclophosphamide and its metabolites in human plasma using this compound as an internal standard. This protocol is a composite based on established LC-MS/MS methods.[3][8][9]

Materials and Reagents

-

Cyclophosphamide certified reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of cyclophosphamide and this compound in methanol.

-

Working Standard Solutions: Serially dilute the cyclophosphamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting cyclophosphamide and its metabolites from plasma samples.[3]

-

Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Add 100 µL of plasma sample to the appropriately labeled tube.

-

Add 20 µL of the internal standard working solution to each tube (except for blank samples).

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Inject a portion (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of cyclophosphamide and its metabolites.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)[3] or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.40 mL/min[3] |

| Gradient | Start with 10% B, linear gradient to 90% B over 4 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Total Run Time | 6 min[3] |

Table 2: Mass Spectrometric Conditions (Positive ESI)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclophosphamide | 261.0 | 140.1 |

| 4-Hydroxycyclophosphamide-SCZ | 334.1 | 221.0 |

| This compound (IS) | To be determined empirically | To be determined empirically |

| 4-Hydroxycyclophosphamide-d4-SCZ (IS) | 338.1 | 225.1 |

Note: The exact m/z transitions for this compound should be optimized by direct infusion of the standard solution. The values for 4-Hydroxycyclophosphamide are for the semicarbazide (B1199961) (SCZ) derivative, as the underivatized form is unstable.[3][9]

Method Validation Parameters

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA).[10][11] Key validation parameters are summarized below.

Table 3: Typical Method Validation Results

| Parameter | Cyclophosphamide | 4-Hydroxycyclophosphamide |

| Linear Dynamic Range | 10 - 40,000 ng/mL[9] | 5 - 4,000 ng/mL[9] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[9] | 5 ng/mL[9] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] | Within ±15% (±20% at LLOQ)[3] |

| Precision (% CV) | <15% (<20% at LLOQ)[3] | <15% (<20% at LLOQ)[3] |

| Extraction Recovery | ~80%[12] | Not specified |

| Matrix Effect | To be assessed | To be assessed |

| Stability | To be assessed (freeze-thaw, short-term, long-term) | To be assessed |

Data Presentation and Analysis

The concentration of cyclophosphamide and its metabolites in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of cyclophosphamide and its metabolites in biological matrices. The detailed protocols and method parameters described in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate a sensitive, specific, and high-throughput bioanalytical method suitable for pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. benchchem.com [benchchem.com]

- 6. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Analysis of 4-hydroxycyclophosphamide by gas chromatography-mass spectrometry in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Cyclophosphamide in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585) (CP) is a widely used alkylating agent and a cornerstone of many chemotherapy regimens for the treatment of various cancers and autoimmune diseases.[1][2][3] As a prodrug, cyclophosphamide requires metabolic activation by hepatic cytochrome P450 enzymes to its active metabolite, 4-hydroxycyclophosphamide (B600793) (4-OHCP), which is in equilibrium with its tautomer, aldophosphamide.[3][4] The therapeutic efficacy and toxicity of cyclophosphamide are closely related to the plasma concentrations of both the parent drug and its active metabolites. Therefore, a sensitive, specific, and reliable analytical method for the quantification of cyclophosphamide in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and dose optimization to improve treatment outcomes and minimize adverse effects.[2][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and throughput.[3] This application note provides detailed protocols for the quantification of cyclophosphamide in human plasma using validated LC-MS/MS methods.

Metabolic Pathway of Cyclophosphamide

The metabolic activation of cyclophosphamide is a critical step for its cytotoxic activity. The following diagram illustrates the simplified metabolic pathway.

References

- 1. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. annalsofrscb.ro [annalsofrscb.ro]

- 3. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 4. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of 4-Oxo Cyclophosphamide in Plasma Samples using 4-Oxo Cyclophosphamide-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585) is a widely used chemotherapeutic agent that undergoes complex metabolic activation and inactivation pathways.[1][2] One of its metabolites, 4-oxo cyclophosphamide (also known as 4-keto cyclophosphamide), is a product of the further oxidation of the active metabolite 4-hydroxycyclophosphamide (B600793).[3] Monitoring the levels of cyclophosphamide and its metabolites in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed protocol for the quantification of 4-oxo cyclophosphamide in plasma samples using a stable isotope-labeled internal standard, 4-Oxo cyclophosphamide-d8 (B12422727), by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard in mass spectrometry-based bioanalysis as it closely mimics the analyte during sample preparation and analysis, compensating for variability and improving accuracy and precision.[4][5]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 4-oxo cyclophosphamide in plasma samples.

Caption: Workflow for the quantification of 4-Oxo Cyclophosphamide in plasma.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of cyclophosphamide and its metabolites. While specific data for 4-oxo cyclophosphamide and its d8 standard are not detailed in the provided search results, these values provide a general expectation for a validated method.

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 1000 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 2.5 - 50 ng/mL | [7][8][9] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [10] |

| Precision (% CV) | < 15% (< 20% at LLOQ) | [10] |

| Recovery | 75 - 99% | [3] |

Experimental Protocols

Materials and Reagents

-

Blank human plasma

-

4-Oxo cyclophosphamide analytical standard

-

This compound internal standard[11]

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-oxo cyclophosphamide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 4-oxo cyclophosphamide stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample preparation in this type of analysis.[7][10]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile or a methanol/acetonitrile mixture (1:1, v/v) to precipitate proteins.[7][10]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Optional: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 0.1% formic acid in water:acetonitrile, 90:10, v/v).[10]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be used as a starting point for method development.

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column, such as a Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm) or Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly used.[8][9][10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Gradient: A gradient elution is typically employed to ensure good separation. An example gradient could be:

-

0-1 min: 10% B

-

1-4 min: 10-90% B

-

4-5 min: 90% B

-

5-6 min: 10% B (re-equilibration)

-

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 30 °C.[7]

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical): The specific precursor and product ions for 4-oxo cyclophosphamide and its d8-labeled internal standard would need to be determined by direct infusion. However, based on the structure, one could predict potential transitions. For example, for cyclophosphamide, a transition of m/z 260.7 > 140.0 is monitored.[8][9] Similar fragmentation patterns would be expected for 4-oxo cyclophosphamide, with a mass shift corresponding to the addition of an oxygen atom and for the deuterated standard, a mass shift corresponding to the deuterium (B1214612) labeling.

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of cyclophosphamide leading to the formation of 4-oxo cyclophosphamide.

Caption: Metabolic pathway of Cyclophosphamide.

Conclusion

This application note provides a comprehensive protocol for the quantification of 4-oxo cyclophosphamide in plasma using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and accuracy, making this method suitable for clinical and research applications in oncology and pharmacology. The provided workflow, protocols, and diagrams serve as a valuable resource for researchers and scientists involved in the analysis of cyclophosphamide and its metabolites.

References

- 1. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

Application Notes and Protocols for the Analytical Detection of Cyclophosphamide and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585) (CP) is a widely used antineoplastic agent that belongs to the class of alkylating agents.[1] It is a prodrug, meaning it is inactive until it is metabolized in the body into its active, cytotoxic forms.[1][2] The primary metabolic activation occurs in the liver via cytochrome P450 (CYP450) enzymes, leading to the formation of 4-hydroxycyclophosphamide (B600793) (4-OHCP).[3][4] This key metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then undergoes non-enzymatic decomposition to produce the ultimate therapeutic agent, phosphoramide (B1221513) mustard (PAM), and a toxic byproduct, acrolein.[4][5]

Given the complexity of its metabolic pathway and the narrow therapeutic index, sensitive and specific analytical methods are crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and occupational exposure assessment.[3] These methods allow for the optimization of drug efficacy while minimizing toxicity. This document provides detailed application notes and protocols for the detection and quantification of cyclophosphamide and its principal metabolites using modern analytical techniques.

Metabolic Activation Pathway of Cyclophosphamide